Class-Level Evidence: Silanediol Diastereomers Outperform Ketone-Based Inhibitors Against ACE in an Unexpected Stereochemical Regime
In a direct head-to-head comparison of silanediol versus ketone dipeptide mimics evaluated as angiotensin-converting enzyme (ACE) inhibitors, silanediols demonstrated a critical differentiator: stereochemical resilience. Three of four Phe[Si]Ala silanediol diastereomers closely matched the corresponding ketone inhibitors in potency (silanediol IC₅₀ = 3.8–207 nM vs. ketone IC₅₀ = 1.0–46 nM). However, the fourth diastereomer—in which both stereogenic carbons are inverted relative to the most active isomer—exhibited dramatically divergent behavior: the ketone was nearly inactive (IC₅₀ = 3,200 nM), whereas the silanediol retained substantial inhibitory activity (IC₅₀ = 72 nM), a 44-fold improvement [1]. This finding demonstrates that silanediols can maintain binding affinity in stereochemical contexts where ketone-based inhibitors fail entirely, suggesting an alternative binding mode accessible to the Si(OH)₂ group but not the carbonyl [2].
| Evidence Dimension | ACE inhibitory potency (IC₅₀) – least active diastereomer |
|---|---|
| Target Compound Data | Silanediol Phe[Si]Ala (fourth diastereomer): IC₅₀ = 72 nM |
| Comparator Or Baseline | Ketone Phe-Ala (fourth diastereomer): IC₅₀ = 3,200 nM |
| Quantified Difference | 44-fold lower IC₅₀ (superior inhibition) for silanediol vs. ketone in the stereochemically disfavored configuration |
| Conditions | In vitro ACE enzyme inhibition assay; four individually synthesized and crystallographically characterized diastereomers of Phe[Si]Ala dipeptide mimics |
Why This Matters
This stereochemical resilience is a procurement-relevant differentiation: silanediol scaffolds offer broader stereochemical tolerance than ketone warheads, reducing the risk of complete activity loss due to minor stereochemical perturbations during lead optimization.
- [1] Kim, J.; Hewitt, G.; Carroll, P.; Sieburth, S. M. Silanediol Inhibitors of Angiotensin-Converting Enzyme. Synthesis and Evaluation of Four Diastereomers of Phe[Si]Ala Dipeptide Analogues. J. Org. Chem. 2005, 70 (15), 5781–5789. View Source
- [2] Kim, J.; Sieburth, S. M. Silanediol Peptidomimetics. Evaluation of Four Diastereomeric ACE Inhibitors. Bioorg. Med. Chem. Lett. 2004, 14 (9), 2225–2228. View Source
